molecular formula C12H12N2O B1300341 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde CAS No. 35711-47-8

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1300341
CAS No.: 35711-47-8
M. Wt: 200.24 g/mol
InChI Key: PELMABXCQSKCNO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This compound features a pyrrole ring substituted with a pyridine ring and two methyl groups, as well as an aldehyde functional group. It is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Pyridine: The pyrrole ring is then substituted with a pyridine ring through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.

    Aldehyde Functional Group Addition: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where the compound reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carboxylic acid

    Reduction: 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde group and heterocyclic structure. These interactions can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
  • 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
  • 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
  • 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde

Uniqueness

2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both pyridine and pyrrole rings in its structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13-7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELMABXCQSKCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355412
Record name 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35711-47-8
Record name 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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